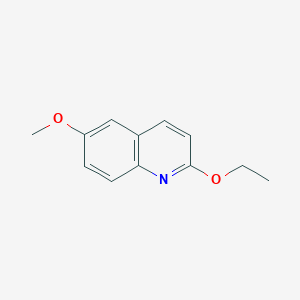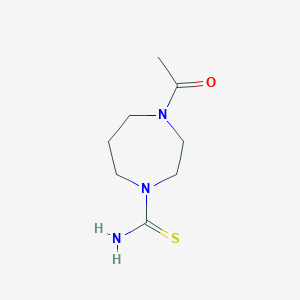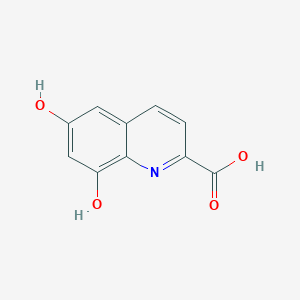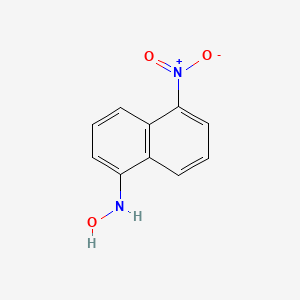
3-(Cyanomethyl)-1H-indole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyanomethyl)-1H-indole-4-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound includes an indole core with a cyanomethyl group at the 3-position and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)-1H-indole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-(cyanomethyl)aniline with diethyl oxalate under basic conditions to form the indole core, followed by hydrolysis to introduce the carboxylic acid group.
-
Cyclization Reaction
Starting Material: 2-(cyanomethyl)aniline
Reagent: Diethyl oxalate
Conditions: Basic conditions (e.g., sodium ethoxide in ethanol)
Product: 3-(Cyanomethyl)-1H-indole
-
Hydrolysis Reaction
Starting Material: 3-(Cyanomethyl)-1H-indole
Reagent: Aqueous acid (e.g., hydrochloric acid)
Conditions: Reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyanomethyl)-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The cyanomethyl group can be reduced to an aminomethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole core.
Common Reagents and Conditions
-
Oxidation
Reagent: Potassium permanganate
Conditions: Aqueous medium, room temperature
Product: Oxo derivatives of this compound
-
Reduction
Reagent: Lithium aluminum hydride
Conditions: Anhydrous ether, reflux
Product: 3-(Aminomethyl)-1H-indole-4-carboxylic acid
-
Substitution
Reagent: Various electrophiles (e.g., halogens, nitro groups)
Conditions: Acidic or basic medium, depending on the electrophile
Product: Substituted derivatives of this compound
Aplicaciones Científicas De Investigación
3-(Cyanomethyl)-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyanomethyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
3-(Cyanomethyl)-1H-indole-4-carboxylic acid can be compared with other similar compounds, such as:
3-(Aminomethyl)-1H-indole-4-carboxylic acid: Similar structure but with an aminomethyl group instead of a cyanomethyl group.
3-(Cyanomethyl)-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 4-position.
3-(Cyanomethyl)-1H-indole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H8N2O2 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
3-(cyanomethyl)-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c12-5-4-7-6-13-9-3-1-2-8(10(7)9)11(14)15/h1-3,6,13H,4H2,(H,14,15) |
Clave InChI |
OSKNWHRFMNXIFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=C2CC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)






![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)



